molecular formula C10H12N2O2 B3362485 4,7-Dimethoxy-2-methyl-1H-benzimidazole CAS No. 99922-32-4

4,7-Dimethoxy-2-methyl-1H-benzimidazole

Cat. No.: B3362485
CAS No.: 99922-32-4
M. Wt: 192.21 g/mol
InChI Key: GWZLMUNEDVTESN-UHFFFAOYSA-N
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Description

4,7-Dimethoxy-2-methyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of methoxy groups at positions 4 and 7, along with a methyl group at position 2, makes this compound unique and potentially useful in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 4,7-Dimethoxy-2-methyl-1H-benzimidazole involves the hydrogenation of a mixture of ortho- and para-dinitro derivatives of 1,4-dimethoxybenzene in ethyl acetate under palladium catalysis. This process yields 3,6-dimethoxybenzene-1,2-diamine, which is then converted into this compound .

Industrial Production Methods

An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole, a key intermediate in the synthesis of 1-alkyl-1H-benzimidazole-4,7-diones, has been developed. This method involves the use of specific reaction conditions and catalysts to enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethoxy-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups into the benzimidazole ring.

Scientific Research Applications

4,7-Dimethoxy-2-methyl-1H-benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,7-Dimethoxy-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to bind to various enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The presence of methoxy and methyl groups may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-Dimethoxy-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy and methyl groups enhances its potential for various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4,7-dimethoxy-2-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-6-11-9-7(13-2)4-5-8(14-3)10(9)12-6/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZLMUNEDVTESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2N1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553518
Record name 4,7-Dimethoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99922-32-4
Record name 4,7-Dimethoxy-2-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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